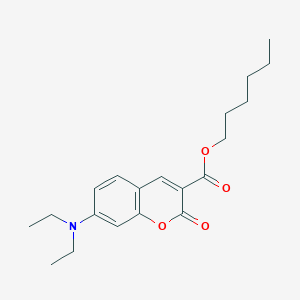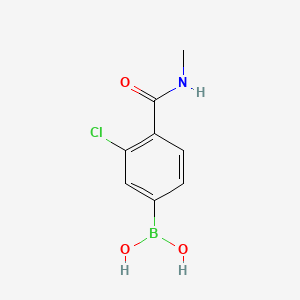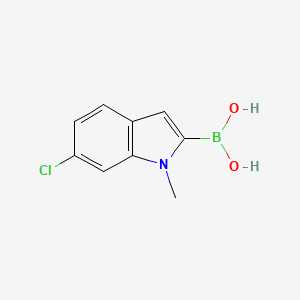![molecular formula C10H6FN5S B1450944 3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 1082437-17-9](/img/structure/B1450944.png)
3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Descripción general
Descripción
3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (3-FPT) is an important chemical compound used in a variety of scientific research applications. It has been studied extensively in the fields of synthetic organic chemistry, biochemistry, and pharmacology. 3-FPT is a derivative of triazolo[4,5-d]pyrimidine, a heterocyclic aromatic compound, and is commonly used in the synthesis of other compounds. 3-FPT is also known as a thiol, which is a type of sulfur-based compound.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Triazole and triazole-containing hybrids demonstrate significant antimicrobial activities. They have been found to inhibit various bacterial proteins, such as DNA gyrase and topoisomerase IV, and exhibit broad-spectrum antibacterial activity against drug-resistant bacteria, including Staphylococcus aureus. These compounds, including triazole-oxazolidinone and triazolopyrimidine hybrids, offer promising routes for developing new anti-bacterial agents (Li & Zhang, 2021).
Sensing Applications
Pyrimidine derivatives are highlighted for their significant role in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, including the detection of metal ions and biological analytes. This emphasizes the versatility of pyrimidine chemistry in creating sensitive and selective sensing materials (Jindal & Kaur, 2021).
Pharmacophore Design
The design of kinase inhibitors utilizing imidazole and pyrimidine scaffolds is a critical area in drug discovery. These scaffolds are known for their selective inhibition of mitogen-activated protein (MAP) kinase, pivotal in inflammatory responses. The exploration of substituent effects on pyrimidine rings offers insights into enhancing drug potency and selectivity, crucial for developing novel therapeutics (Scior et al., 2011).
Synthetic Methodologies
The synthesis of pyrimidine derivatives, particularly those involving hybrid catalysts, represents a significant focus in chemical research. These methodologies enable the construction of complex molecules with potential pharmaceutical applications. Hybrid catalysts, including organocatalysts and metal catalysts, facilitate efficient synthetic routes to pyrimidine scaffolds, underscoring the importance of these methods in medicinal chemistry (Parmar et al., 2023).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN5S/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBBWGMTSQOKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=S)N=CN3)N=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1450861.png)
acetate](/img/structure/B1450862.png)
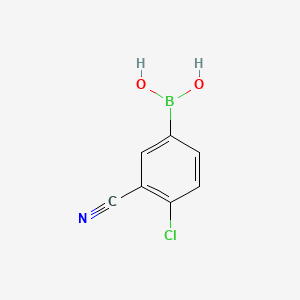
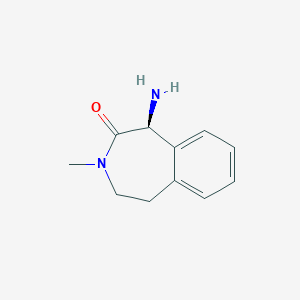
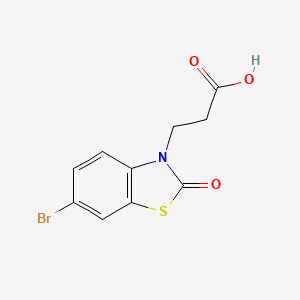
![N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1450870.png)
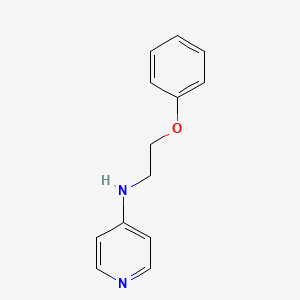
![1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine](/img/structure/B1450872.png)
![Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-](/img/structure/B1450875.png)
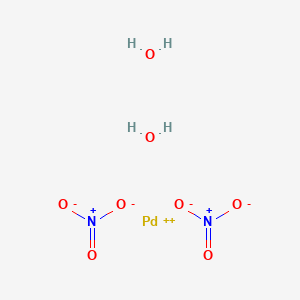
![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)
